molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No. B1318963
CAS RN: 63762-83-4
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1H-indole is a halogen-substituted indole . It has a molecular formula of C9H8FNO .


Synthesis Analysis

The synthesis of 6-Fluoro-5-methoxy-1H-indole involves the use of 1H-indole-2-carboxylic acid as a starting material . The preparation of 6-fluoroindole has been reported via nitration of indoline . Additionally, the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole involves the chlorination of 5-methoxy-2-oxindole with triphenylphosphine-carbontetrachloride in acetonitrile followed by the catalytic reduction of a chlorine atom .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-methoxy-1H-indole is represented by the linear formula C9H8FNO . The molecular weight is 165.17 .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

6-Fluoro-5-methoxy-1H-indole is a solid substance . It has a molecular weight of 165.17 . The boiling point is predicted to be 308.7±22.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Indole is also an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

  • Tryptophan Dioxygenase Inhibitors : Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme can be used to modulate tryptophan metabolism, which has potential applications in the treatment of various diseases .

  • Potential Anticancer Immunomodulators : Pyridyl-ethenyl-indoles are a class of compounds that have shown potential as anticancer immunomodulators. These compounds can modulate the immune response, which can be beneficial in the treatment of cancer .

  • Antibacterial Agents : Indole derivatives have shown potential as antibacterial agents. These compounds can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .

  • Antifungal Agents : Similar to their antibacterial properties, indole derivatives can also act as antifungal agents. They can inhibit the growth of fungi, which can be useful in the treatment of fungal infections .

  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors : SGLT2 inhibitors are a class of drugs used in the treatment of type 2 diabetes. They work by preventing the kidneys from reabsorbing glucose, which leads to a reduction in blood glucose levels .

  • Indole-Containing Metal Complexes : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . This has led to the exploration of indole-containing metal complexes in the area of drug discovery .

  • Antiviral Agents : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-Inflammatory Agents : Indole derivatives have been reported to possess anti-inflammatory activities . They can potentially be used in the treatment of various inflammatory diseases .

  • Antioxidant Agents : Indole derivatives also exhibit antioxidant activities . They can potentially be used to combat oxidative stress in the body .

  • Antidiabetic Agents : Indole derivatives have shown potential as antidiabetic agents . They can potentially be used in the management of diabetes .

  • Antimalarial Agents : Indole derivatives have been reported to possess antimalarial activities . They can potentially be used in the treatment of malaria .

Safety And Hazards

The safety information for 6-Fluoro-5-methoxy-1H-indole includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/mist/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Indole derivatives, including 6-Fluoro-5-methoxy-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This has led to interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

6-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYGEQACAPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591491
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-methoxy-1H-indole

CAS RN

63762-83-4
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.
Quantity
11.45 g
Type
reactant
Reaction Step One
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wu, X Ma, Y Zhong, W Chen, M Xu… - Journal of Medicinal …, 2023 - ACS Publications
… procedures as described above by starting with 6-fluoro-5-methoxy-1H-indole (14, 1.0 g). … )-3-methoxy-3-oxopropyl)-6-fluoro-5-methoxy-1H-indole-1-carboxylate: 1 H NMR (400 MHz, …
Number of citations: 1 pubs.acs.org
T Kanayama - trademarkelite.com
The present invention relates to an indole carboxamide derivative which is useful as an active ingredient for a pharmaceutical composition, for example, a pharmaceutical composition …
Number of citations: 0 www.trademarkelite.com

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